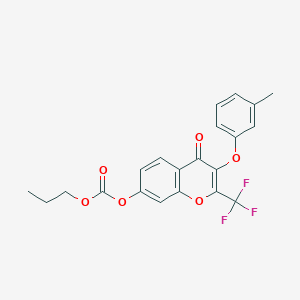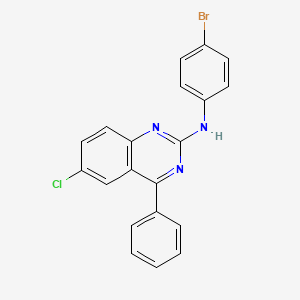
5-(allylamino)-2-benzyl-4-chloro-3(2H)-pyridazinone
描述
5-(allylamino)-2-benzyl-4-chloro-3(2H)-pyridazinone, also known as ABPC, is a chemical compound with potential applications in the field of medicinal chemistry. This compound has been studied extensively for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits. In
作用机制
The mechanism of action of 5-(allylamino)-2-benzyl-4-chloro-3(2H)-pyridazinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 5-(allylamino)-2-benzyl-4-chloro-3(2H)-pyridazinone has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, 5-(allylamino)-2-benzyl-4-chloro-3(2H)-pyridazinone has been shown to inhibit the activity of several protein kinases, including AKT and ERK, which are involved in cell survival and proliferation. In inflammatory cells, 5-(allylamino)-2-benzyl-4-chloro-3(2H)-pyridazinone has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
5-(allylamino)-2-benzyl-4-chloro-3(2H)-pyridazinone has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the modulation of the immune response. Additionally, 5-(allylamino)-2-benzyl-4-chloro-3(2H)-pyridazinone has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels in tumors. Furthermore, 5-(allylamino)-2-benzyl-4-chloro-3(2H)-pyridazinone has been shown to have antioxidant activity, which may contribute to its anti-inflammatory effects.
实验室实验的优点和局限性
One of the main advantages of 5-(allylamino)-2-benzyl-4-chloro-3(2H)-pyridazinone is its broad spectrum of activity against cancer cells, bacteria, and inflammatory cells. Additionally, 5-(allylamino)-2-benzyl-4-chloro-3(2H)-pyridazinone has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of 5-(allylamino)-2-benzyl-4-chloro-3(2H)-pyridazinone is its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
未来方向
There are several future directions for research on 5-(allylamino)-2-benzyl-4-chloro-3(2H)-pyridazinone, including the optimization of its synthesis method, the elucidation of its mechanism of action, and the evaluation of its efficacy and safety in preclinical and clinical trials. Additionally, further studies are needed to explore the potential applications of 5-(allylamino)-2-benzyl-4-chloro-3(2H)-pyridazinone in the treatment of other diseases, such as viral infections and autoimmune disorders. Finally, the development of novel formulations and delivery systems for 5-(allylamino)-2-benzyl-4-chloro-3(2H)-pyridazinone may improve its solubility and bioavailability, leading to more effective and targeted therapies.
科学研究应用
5-(allylamino)-2-benzyl-4-chloro-3(2H)-pyridazinone has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and infectious diseases. In vitro and in vivo studies have shown that 5-(allylamino)-2-benzyl-4-chloro-3(2H)-pyridazinone has anti-tumor activity against several human cancer cell lines, including breast, lung, and colon cancer. Additionally, 5-(allylamino)-2-benzyl-4-chloro-3(2H)-pyridazinone has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and chemokines in vitro and in vivo. Furthermore, 5-(allylamino)-2-benzyl-4-chloro-3(2H)-pyridazinone has been shown to have antibacterial activity against several Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
属性
IUPAC Name |
2-benzyl-4-chloro-5-(prop-2-enylamino)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-2-8-16-12-9-17-18(14(19)13(12)15)10-11-6-4-3-5-7-11/h2-7,9,16H,1,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYOTFQMUMTGTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C(C(=O)N(N=C1)CC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-4-chloro-5-(prop-2-en-1-ylamino)pyridazin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{rel-(3R,4R)-4-hydroxy-1-[3-hydroxy-5-(2-methoxyethoxy)benzoyl]-3-pyrrolidinyl}-N,N-dimethylmethanesulfonamide](/img/structure/B3749931.png)
![2-[5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B3749937.png)
![N-[4-(aminosulfonyl)phenyl]-4-phenoxybutanamide](/img/structure/B3749957.png)
![methyl 3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B3749964.png)
![ethyl 2-{[(2-bromophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3749969.png)


![3-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide](/img/structure/B3749991.png)
![2-bromo-N-[2-(3,5-dimethylphenoxy)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B3749995.png)
![3-(2-chlorophenyl)-7-[(4-fluorobenzyl)oxy]-4H-chromen-4-one](/img/structure/B3750003.png)
![propyl 3-(4-methyl-2-oxo-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)benzoate](/img/structure/B3750007.png)
![3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3750013.png)

![6-{[2-(pentachlorophenoxy)ethyl]thio}-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B3750023.png)